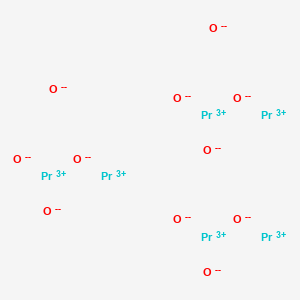
Acid red 57
Overview
Description
Acid Red 57 (AR57) is an azo dye commonly used in a variety of industrial, medical, and scientific applications. It is a red dye with a molecular weight of 545.6 g/mol and a chemical formula of C20H14N4Na2O7S2. AR57 is a member of the azo dye family, which has been used for centuries to color fabrics, paper, and other materials. AR57 is also used in the synthesis of other compounds, such as pharmaceuticals and dyes. In addition, AR57 has been used in scientific research, as it has a number of unique properties that make it useful for a variety of laboratory experiments.
Scientific Research Applications
Adsorption and Removal of Dyes : AR57 is extensively studied for its adsorption properties and removal from aqueous solutions, which is crucial for wastewater treatment. Alkan et al. (2004) found that sepiolite, a porous mineral, effectively adsorbs AR57 from aqueous solutions, which is useful for removing colored textile dyes from wastewater. The study highlights the potential of using inexpensive adsorbents like sepiolite for environmental cleanup efforts (Alkan et al., 2004). Similarly, Özcan et al. (2005) and El‐Bindary et al. (2014) explored the adsorption of AR57 onto various materials like sepiolite and Polyacrylonitrile/activated carbon (PAN/AC) composite, further confirming its potential in removing acid dyes from effluents (Özcan et al., 2005); (El‐Bindary et al., 2014).
Solubility Enhancement in Supercritical Fluids : Özcan et al. (2006) conducted a study on the solubility of AR57 in supercritical carbon dioxide by pairing it with hexadecyltrimethylammonium bromide, offering insights into how AR57's solubility can be enhanced in non-conventional solvents for various industrial applications (Özcan et al., 2006).
Biosorption Studies : Several studies have examined the biosorption of AR57 onto different biological materials. For instance, Kiran et al. (2006) and Akar et al. (2006) investigated the biosorption kinetics and isotherm studies of AR57 by dried Cephalosporium aphidicola cells and Neurospora crassa cells, respectively. These studies are pivotal for understanding how biological materials can be used for the efficient removal of synthetic dyes from wastewater (Kiran et al., 2006); (Akar et al., 2006).
Textile Industry Applications : Ren et al. (2020) described the preparation of hydrophilic Pigment Red 57:1 with an inorganic core/solid solution shell, which is significant for the textile industry as it offers improved dye properties and applications (Ren et al., 2020).
Degradation Studies : Kayan & Gözmen (2012) and Madhavan et al. (2010) conducted studies on the degradation of AR57 under various conditions. These studies are vital for understanding the environmental fate of AR57 and developing methods for its degradation and removal from industrial effluents (Kayan & Gözmen, 2012); (Madhavan et al., 2010).
Safety and Hazards
When handling Acid Red 57, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention may be required .
Future Directions
Mechanism of Action
Target of Action
Acid Red 57, also known as C.I. This compound, is an acid red dye
Mode of Action
It’s known that dyes typically work by forming ionic or covalent bonds with the material they are intended to color, resulting in a stable, colored product . In the case of this compound, it can be adsorbed and removed by bentone clay .
Biochemical Pathways
For example, some dyes have been found to interact with enzymes, potentially affecting their function .
Pharmacokinetics
It’s known that the dye can be adsorbed and removed by bentone clay , suggesting that it may interact with certain materials in the environment or in biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of this compound’s degradation under UV irradiation can vary depending on the temperature . Specifically, the efficiency of photocatalytic degradation of this compound using synthesized ZnO was found to be 90.03%, 77.67%, and 72.71% at calcination temperatures of 400, 500, and 600°C, respectively .
Properties
IUPAC Name |
6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S2/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24/h3-15,29H,2,25H2,1H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZLMBIYRSBCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924102 | |
| Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12217-34-4 | |
| Record name | Acid Red 57 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 17053 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















